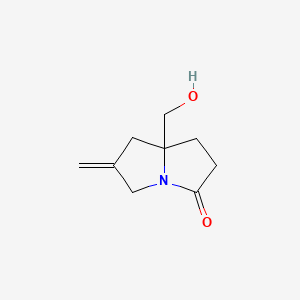
7a-(hydroxymethyl)-6-methylidene-hexahydro-1H-pyrrolizin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7a-(hydroxymethyl)-6-methylidene-hexahydro-1H-pyrrolizin-3-one is a complex organic compound with a unique structure that includes a hydroxymethyl group and a methylidene group attached to a hexahydro-1H-pyrrolizin-3-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7a-(hydroxymethyl)-6-methylidene-hexahydro-1H-pyrrolizin-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a suitable aldehyde with a pyrrolizidine derivative, followed by reduction and functional group modifications. The reaction conditions often require the use of catalysts, such as palladium or ruthenium complexes, and may involve hydrogenation or transfer hydrogenation techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
7a-(hydroxymethyl)-6-methylidene-hexahydro-1H-pyrrolizin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, sodium borohydride can reduce the carbonyl group to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, ruthenium complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can produce various alcohol derivatives .
Aplicaciones Científicas De Investigación
7a-(hydroxymethyl)-6-methylidene-hexahydro-1H-pyrrolizin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 7a-(hydroxymethyl)-6-methylidene-hexahydro-1H-pyrrolizin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and methylidene groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolizidine derivatives and compounds with hydroxymethyl or methylidene groups, such as:
- 1,5-butano-2,4,6,8-tetra-(hydroxymethyl)-glycoluril
- 3-methoxy-16-hydroxymethyl-13α-estra-1,3,5(10)-trien-17-ol .
Uniqueness
What sets 7a-(hydroxymethyl)-6-methylidene-hexahydro-1H-pyrrolizin-3-one apart is its specific combination of functional groups and its hexahydro-1H-pyrrolizin-3-one core. This unique structure provides distinct chemical reactivity and biological activity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
8-(hydroxymethyl)-6-methylidene-1,2,5,7-tetrahydropyrrolizin-3-one |
InChI |
InChI=1S/C9H13NO2/c1-7-4-9(6-11)3-2-8(12)10(9)5-7/h11H,1-6H2 |
Clave InChI |
RQRIFQCAVXHXQQ-UHFFFAOYSA-N |
SMILES canónico |
C=C1CC2(CCC(=O)N2C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


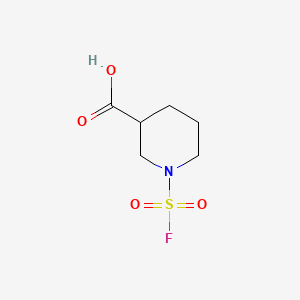

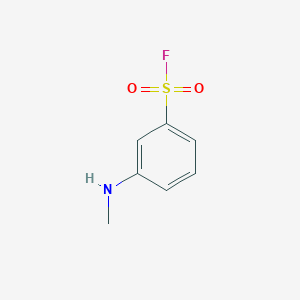
![3-(tert-Butoxycarbonyl)-6-fluoro-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13576013.png)
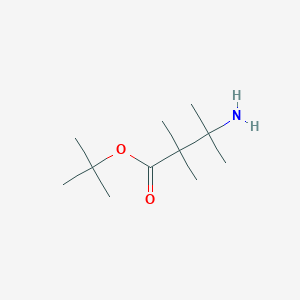
![N-[(adamantan-1-yl)methyl]-3-chlorobenzamide](/img/structure/B13576022.png)


![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-6-yl)aceticacid](/img/structure/B13576039.png)
![1-(4-methoxybenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B13576047.png)
![3-{Thieno[2,3-d]pyrimidin-4-ylsulfanyl}-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13576049.png)
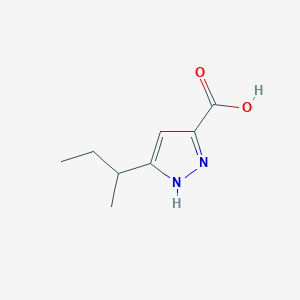
![N-[2-amino-2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-1,2-thiazole-4-carboxamidehydrochloride](/img/structure/B13576075.png)
![7-[(1H-1,3-benzodiazol-1-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13576092.png)
